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Abstract
Chlorantholide A, a eudesmanolide sesquiterpene lactone, has garnered interest within the

scientific community. This technical guide provides a comprehensive analysis of its

spectroscopic data, offering a foundational resource for researchers engaged in natural product

chemistry, pharmacology, and drug development. Detailed summaries of Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy data are presented in tabular format for

clarity and comparative ease. Furthermore, this document outlines the experimental protocols

utilized for the acquisition of this spectroscopic data. Visual diagrams generated using Graphviz

are included to illustrate key experimental workflows and potential biological signaling

pathways, providing a deeper understanding of the analytical process and pharmacological

context of Chlorantholide A.

Introduction
Sesquiterpene lactones are a diverse class of natural products known for their wide range of

biological activities. Among these, the eudesmanolide subclass has been a subject of

significant investigation. Chlorantholide A, a representative of this subclass, was notably

isolated from the polar fungus Eutypella sp. D-1. The structural elucidation of such complex

natural products relies heavily on a suite of spectroscopic techniques, primarily ¹H NMR, ¹³C

NMR, IR spectroscopy, and mass spectrometry. This guide serves to consolidate and present
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the available spectroscopic data for Chlorantholide A in a structured and accessible format,

catering to the needs of researchers in the field.

Spectroscopic Data
The structural confirmation of Chlorantholide A is dependent on the meticulous analysis of its

spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H

NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms within a molecule. The data presented here was acquired in Methanol-d4

(CD₃OD) at 500 MHz.

Table 1: ¹H NMR Spectroscopic Data for Chlorantholide A (500 MHz, CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.68 m

1β 2.10 m

2α 2.05 m

2β 2.33 m

3α 2.18 m

3β 2.54 m

5 3.37 dd 11.5, 5.0

6α 2.64 m

6β 3.37 dd 11.5, 5.0

9α 2.45 m

9β 2.58 m

13a 5.78 d 2.0

13b 6.25 d 2.5

14 1.09 s

15 4.92 br s

15' 4.62 br s

¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The data

for Chlorantholide A was acquired in Methanol-d4 (CD₃OD) at 125 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Chlorantholide A (125 MHz, CD₃OD)
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Position Chemical Shift (δ, ppm)

1 37.9

2 23.4

3 31.0

4 147.8

5 52.4

6 39.1

7 148.3

8 119.0

9 47.1

10 40.2

11 124.0

12 169.6

13 122.3

14 16.6

15 107.8

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The following

characteristic absorption bands were observed for Chlorantholide A.

Table 3: Infrared (IR) Spectroscopic Data for Chlorantholide A
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Wavenumber (cm⁻¹) Functional Group Assignment

3375 O-H stretching (hydroxyl group)

2925 C-H stretching (alkane)

1743 C=O stretching (γ-lactone)

1686 C=C stretching (alkene)

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to

determine the molecular formula of Chlorantholide A.

Table 4: High-Resolution Mass Spectrometry Data for Chlorantholide A

Ion Calculated m/z Found m/z Molecular Formula

[M + Na]⁺ 283.0941 283.0942 C₁₅H₁₆O₄Na

Note: Detailed fragmentation data for Chlorantholide A is not extensively available in the

reviewed literature. However, eudesmanolide sesquiterpene lactones typically exhibit

characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO),

and retro-Diels-Alder reactions of the cyclohexene ring.

Specific Rotation
The optical activity of Chlorantholide A was determined in methanol.

Table 5: Specific Rotation of Chlorantholide A

Specific Rotation [α]²¹D Concentration (c) Solvent

+5.0 0.2 Methanol

Experimental Protocols
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The following sections detail the methodologies employed for the spectroscopic analysis of

Chlorantholide A, as derived from the primary literature.

General Experimental Procedures
Optical rotations were measured on an automatic polarimeter. UV spectra were recorded on a

spectrometer. IR spectra were obtained using a FT-IR spectrometer. 1D and 2D NMR spectra

were acquired on a 500 MHz spectrometer with chemical shifts reported in ppm (δ) using the

solvent signals as internal standards. HRESIMS data were recorded on an accurate-mass

time-of-flight (TOF) LC/MS instrument.

Sample Preparation Spectroscopic Analysis

Isolation of Chlorantholide A Purification by Chromatography Dissolution in Deuterated Solvent (CD3OD)

Infrared Spectroscopy

HRESIMS

Optical Rotation Measurement

1H & 13C NMR Spectroscopy (500 MHz)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Chlorantholide A.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were

dissolved in methanol-d4 (CD₃OD). Chemical shifts are reported in parts per million (ppm)
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relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample

was likely prepared as a thin film or in a KBr pellet, which are standard methods for solid

natural products.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an

accurate-mass TOF LC/MS system to determine the elemental composition of the molecular

ion.

Potential Biological Signaling Pathways
While specific signaling pathways for Chlorantholide A have not been extensively elucidated,

related compounds isolated from the same fungal source exhibited interesting biological

activities, including immunosuppressive effects and inhibition of Protein Tyrosine Phosphatase

1B (PTP1B).

PTP1B Inhibition Signaling Pathway
PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can

enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The

general mechanism of PTP1B action is depicted below.
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Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.
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Immunosuppressive Activity
Many sesquiterpene lactones are known to exert immunosuppressive effects, often through the

inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-

inflammatory cytokines. While the specific mechanism for Chlorantholide A is unknown, a

general representation of this pathway is provided.
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Caption: Overview of the NF-κB signaling pathway and potential inhibition.
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Conclusion
This technical guide provides a consolidated overview of the spectroscopic data for

Chlorantholide A, a eudesmanolide sesquiterpene lactone of fungal origin. The presented ¹H

NMR, ¹³C NMR, and IR data, along with the detailed experimental protocols, offer a valuable

resource for researchers in natural product chemistry and related fields. While the specific

mass fragmentation pattern and direct signaling pathway involvement of Chlorantholide A
require further investigation, the information on the biological activities of co-isolated

compounds suggests potential avenues for future pharmacological studies, particularly in the

areas of metabolic disorders and immunology. The provided diagrams offer a clear visual

representation of the analytical workflow and the potential biological context of this intriguing

natural product.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Chlorantholide A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145485#spectroscopic-data-analysis-of-
chlorantholide-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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